N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Reaction with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonyl group.
Reaction conditions: Room temperature or slight heating under inert atmosphere.
Attachment of Biphenylcarboxamide:
Coupling reactions such as amide formation using activated carboxylic acids (e.g., carbodiimides) or direct amidation techniques.
Reaction conditions: Ambient or elevated temperatures, sometimes with catalysts.
Industrial Production Methods
Industrial production might employ similar synthetic routes but optimized for larger scale. Considerations include using more robust catalysts, continuous flow reactors to increase yield and purity, and optimizing solvent systems to minimize waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the sulfonyl group, and the attachment of the biphenylcarboxamide moiety. This process may include:
Formation of Tetrahydroquinoline Core:
Starting from aniline derivatives through Pictet-Spengler or other cyclization reactions.
Reaction conditions: Acidic medium (e.g., HCl) or Lewis acids (e.g., AlCl₃).
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can undergo several types of chemical reactions:
Oxidation:
Oxidation at the tetrahydroquinoline ring to form quinoline derivatives.
Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction:
Reduction of the sulfonyl group to sulfide or further to thiol.
Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution:
Electrophilic or nucleophilic substitutions at various positions on the aromatic rings.
Common reagents: Halogenating agents, nucleophiles like amines or alkoxides.
Major Products Formed from These Reactions
Oxidation can yield quinoline derivatives.
Reduction products include sulfides or thiols.
Substitutions can introduce various functional groups, expanding the compound's versatility.
Scientific Research Applications
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is used in:
Chemistry:
As an intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability.
Biology:
Potential use in studying biochemical pathways involving sulfonyl derivatives.
Investigated for its interaction with biological macromolecules.
Medicine:
Explored for its pharmacological properties and potential therapeutic applications.
Possible roles in drug design targeting specific pathways.
Industry:
Used as a building block in the production of advanced materials.
Studied for its properties in polymer science and material engineering.
Mechanism of Action
The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide exerts its effects is often linked to its interaction with specific molecular targets. These targets can include:
Enzymatic Pathways: Binding to active sites, altering enzyme activity.
Receptor Interactions: Modulating receptor functions, potentially as agonists or antagonists.
Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:
N-[1-(Methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide:
Similar structure but with a methane sulfonyl group.
N-[1-(Ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide:
Slightly larger sulfonyl group.
Altered physical and chemical properties.
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Properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-17-31(29,30)27-16-6-9-21-14-15-23(18-24(21)27)26-25(28)22-12-10-20(11-13-22)19-7-4-3-5-8-19/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSHRMULBLIYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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